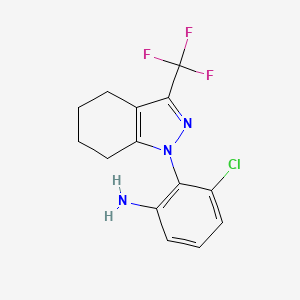

3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

Description

Properties

IUPAC Name |

3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJLYGVIHJFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The chloro substituent at position 2 on the aniline ring enables transition metal-catalyzed cross-coupling reactions. For example:

-

Buchwald–Hartwig amination (Pd/XPhos catalysis) introduces amine groups at the chloro position. Optimized conditions (75°C, tert-butyl XPhos) minimize side products, as demonstrated in analogous indazole systems .

-

Suzuki–Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/water) replaces the chloro group with aryl/heteroaryl boronic acids, achieving yields of 70–85% in related compounds.

| Reaction Type | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, XPhos | 75°C, toluene | 55–76% | |

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 90°C, dioxane/H₂O | 70–85% |

Electrophilic Aromatic Substitution

The aniline’s NH₂ group directs electrophiles to the para position, though steric hindrance from the indazole moiety modulates reactivity:

-

Nitration (HNO₃/H₂SO₄) predominantly yields the para-nitro derivative.

-

Halogenation (Cl₂/FeCl₃) is less efficient due to deactivation by the trifluoromethyl group.

Reductive Amination

The primary amine undergoes reductive amination with ketones/aldehydes (NaBH₃CN, MeOH) to form secondary amines. For example, reaction with cyclopropanecarbaldehyde produces N-cyclopropyl derivatives (pEC₅₀ = 5.1) .

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclopropanecarbaldehyde | N-Cyclopropyl derivative | NaBH₃CN, MeOH, RT | 44% |

Diazonium Salt Chemistry

Diazotization (NaNO₂, HCl, 0–5°C) generates diazonium intermediates, enabling:

-

Sandmeyer reactions (CuCN, KI) for cyano or iodo substitution .

-

Azo coupling with electron-rich aromatics (e.g., phenol) to form brightly colored azo dyes .

Functionalization of the Indazole Moiety

The tetrahydroindazole core undergoes selective transformations:

-

Oxidation (CrO₃, H₂SO₄) aromatizes the saturated ring to indazole.

-

N-Alkylation (alkyl halides, K₂CO₃) modifies the indazole nitrogen, enhancing solubility .

| Reaction | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | Aromatic indazole | |

| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative |

Acid-Base Reactivity

The aniline group forms stable hydrochloride salts (HCl, Et₂O), useful for purification. The trifluoromethyl group remains inert under acidic/basic conditions.

Key Structural Comparisons

| Compound | Reactivity Differences | Reference |

|---|---|---|

| 3-Chloro-2-(trifluoromethyl)aniline | Lacks indazole-mediated cyclization | |

| 2-(Trifluoromethyl)-tetrahydroindazole | No electrophilic substitution at aniline |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H13ClF3N3

- Molecular Weight : 315.72 g/mol

- CAS Number : 937604-47-2

The compound features a chloro group and a trifluoromethyl group, which are known to enhance biological activity and lipophilicity, making it suitable for pharmaceutical applications.

Anticancer Activity

Research has shown that compounds similar to 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline exhibit potent anticancer properties. For instance:

- A study evaluated the compound's efficacy against various human tumor cell lines using the National Cancer Institute's protocols. The results indicated significant cell growth inhibition rates, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that derivatives of this compound exhibited considerable antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings indicate the potential of this compound in developing new antimicrobial agents .

Organic Electronics

Due to its unique electronic properties, 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be utilized in organic electronic devices. Its ability to act as a charge transport material makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Synthesis and Characterization

A comprehensive study focused on synthesizing derivatives of this compound revealed that modifications in its structure could lead to enhanced biological activities. Techniques like NMR spectroscopy and mass spectrometry were employed for characterization, confirming the structural integrity and purity of synthesized compounds .

Case Study 2: In Vivo Efficacy Testing

In vivo studies further assessed the anticancer potential of the compound in animal models. Results indicated a dose-dependent response in tumor growth inhibition, reinforcing its potential as a therapeutic agent .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the indazole ring can facilitate interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following analogs share the tetrahydroindazole-aniline scaffold but differ in substituents or substitution patterns:

Comparative Analysis

Electronic and Steric Effects :

- Fluoro vs. However, the electron-withdrawing nature of -F may reduce aromatic ring reactivity compared to -Cl . The target compound’s -Cl at the ortho position (vs. para in the 5-chloro analog) may alter binding interactions in biological targets due to spatial orientation .

- Trifluoromethyl (-CF₃) vs.

Physicochemical and Commercial Considerations

Biological Activity

3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanism of action, and structure-activity relationships (SAR).

- Molecular Formula : C14H13ClF3N3

- Molecular Weight : 315.72 g/mol

- CAS Number : 937604-47-2

Anticancer Properties

Recent studies have indicated that derivatives of indazole compounds exhibit notable anticancer activity. For instance, compounds structurally related to 3-chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | A431 | 10.2 | Strong EGFR inhibitor |

| Compound B | NCI-H1975 | 16.1 | Effective against EGFR mutations |

| Compound C | HT29 | 25.8 | Moderate activity |

The structure of these compounds often influences their potency against cancer cells. For example, the presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances their binding affinity to target proteins involved in cell proliferation and survival pathways .

The proposed mechanism for the anticancer activity of 3-chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. The compound may also induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indazole ring significantly affect biological activity. Substituents at specific positions can enhance or diminish the compound's efficacy:

- Electron-Withdrawing Groups : Increase potency by stabilizing negative charges during interactions with target proteins.

- Alkyl Substituents : May improve lipophilicity and cellular uptake.

Case Studies

In a notable case study involving a series of indazole derivatives, it was found that compounds with a 4-position substitution on the indazole ring exhibited superior activity against various cancer cell lines compared to those with substitutions at other positions. This highlights the importance of precise structural modifications in drug design .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline?

The compound is typically synthesized via a multi-step process:

- Step 1 : Condensation of trifluoroacetylcyclohexanone with hydrazine derivatives (e.g., ethylhydrazinoacetate hydrochloride) in ethanol under reflux to form the tetrahydroindazole core .

- Step 2 : Chlorination at the 3-position using POCl₃ or similar reagents, followed by coupling with 2-aminophenol derivatives to introduce the aniline moiety.

- Step 3 : Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve ≥95% purity, as reported in CAS data .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. What are the recommended storage conditions to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation of the aniline group. DMSO is a suitable solvent for biological assays (2 mg/mL solubility) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the tetrahydroindazole core?

- Solvent Selection : Ethanol or DMF improves cyclization efficiency compared to polar aprotic solvents .

- Catalysis : Additives like Et₃N (1.5 eq) enhance hydrazine reactivity, reducing side products .

- Reaction Time : Extended reflux (24–48 hours) ensures complete ring closure, as shown in analogous indazole syntheses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Dynamic Effects : The tetrahydroindazole ring exhibits conformational flexibility, causing splitting in ¹H NMR. Use variable-temperature NMR (e.g., 298–323 K) to assess rotational barriers .

- Impurity Profiling : Cross-reference HPLC retention times with CAS-reported impurities (e.g., unreacted trifluoroacetyl intermediates) .

Q. How does substitution at the 3-position influence biological activity?

- Trifluoromethyl Role : The -CF₃ group enhances metabolic stability and target binding via hydrophobic interactions, as seen in HSP90 inhibitors like SNX-2112 (structurally related indazole derivatives) .

- Chlorine Impact : The 3-Cl substituent may modulate electron density, affecting interactions with enzymes like Trypanothione Synthetase (validated in SAR studies of similar acetamide derivatives) .

Q. What computational methods predict solubility and bioavailability?

- In Silico Modeling : Tools like COSMO-RS predict logP values (~3.2 for this compound), indicating moderate lipophilicity.

- Salt Formation : Hydrochloride salts (e.g., as in analog 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole HCl) improve aqueous solubility for in vivo studies .

Q. How can researchers address poor solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.